An In-Depth Technical Guide to 5-Methylpyridine-2-boronic acid mono-lithium salt: A Key Reagent in Modern Drug Discovery
An In-Depth Technical Guide to 5-Methylpyridine-2-boronic acid mono-lithium salt: A Key Reagent in Modern Drug Discovery
Introduction: The Strategic Importance of Pyridylboronic Acid Derivatives
In the landscape of modern medicinal chemistry, the pyridine scaffold is a privileged structural motif, integral to the architecture of numerous approved pharmaceuticals.[1] The functionalization of this core, particularly through the formation of carbon-carbon bonds, is a cornerstone of drug design and development. Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility and functional group tolerance.[2] Central to this transformation are organoboron reagents, and in recent years, pyridylboronic acids and their derivatives have garnered significant attention.
This technical guide focuses on a specific, yet highly valuable reagent: 5-Methylpyridine-2-boronic acid mono-lithium salt (CAS Number: 1072946-48-5).[][4] This compound offers distinct advantages over the corresponding free boronic acid, including enhanced stability and, in some cases, improved reactivity in cross-coupling reactions. We will delve into its chemical properties, provide a detailed synthesis protocol, discuss its application in Suzuki-Miyaura coupling with mechanistic insights, and explore its relevance in the synthesis of biologically active molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's properties is fundamental to its effective application. Below is a summary of the key physicochemical and spectroscopic characteristics of 5-Methylpyridine-2-boronic acid mono-lithium salt.
| Property | Value | Source/Comment |
| CAS Number | 1072946-48-5 | [][4] |
| Molecular Formula | C₆H₇BLiNO₂ | [][4] |
| Molecular Weight | 142.9 g/mol | [] |
| Appearance | Expected to be a white to off-white solid. | Based on related compounds. |
| Solubility | Soluble in polar aprotic solvents such as THF, dioxane, and DMF. Solubility in water is expected to be moderate. | General solubility of lithium salts in organic solvents.[5] |
| Melting Point | Not available. Organoboron salts often decompose upon heating. | |
| Stability | More stable towards protodeboronation compared to the free boronic acid.[6] Should be stored under an inert atmosphere to prevent degradation from moisture and atmospheric CO₂. |
Spectroscopic Characterization (Predicted)
While specific spectra for this exact compound are not publicly available, we can predict the key spectroscopic features based on closely related structures, such as 2-amino-5-methylpyridine and other pyridinium salts.[7][8][9]
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing boronate group and the electron-donating methyl group.
-
¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the boron will exhibit a characteristic chemical shift.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will be characterized by absorption bands corresponding to the C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and B-O stretching vibrations of the boronate group.[7]
Synthesis and Handling
The synthesis of 5-Methylpyridine-2-boronic acid mono-lithium salt is typically achieved through a halogen-metal exchange reaction followed by borylation. The following protocol is a representative procedure adapted from general methods for the synthesis of lithium pyridylboronates.[6][10]
Experimental Protocol: Synthesis of 5-Methylpyridine-2-boronic acid mono-lithium salt
Materials:
-
2-Bromo-5-methylpyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
-
Hydrochloric acid (2 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line, argon/nitrogen atmosphere)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-5-methylpyridine (1.0 eq) and anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
To the reaction mixture, add triisopropyl borate (1.1 eq) dropwise, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 8 hours.
-
The solvent is then removed under reduced pressure, and the resulting crude lithium triisopropyl borate is dried under high vacuum.
-
The crude salt is then hydrolyzed by the careful addition of 2 M hydrochloric acid at 0 °C until the pH is approximately 7. The resulting mixture is stirred for 1 hour at room temperature.
-
The product is then extracted with an appropriate organic solvent. The organic layers are combined, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the title compound.
Caption: Synthetic workflow for 5-Methylpyridine-2-boronic acid mono-lithium salt.
Handling and Storage
Organoboron compounds, particularly their lithium salts, require careful handling to maintain their integrity.
-
Inert Atmosphere: 5-Methylpyridine-2-boronic acid mono-lithium salt should be handled and stored under an inert atmosphere (argon or nitrogen) to prevent degradation from moisture and atmospheric carbon dioxide.
-
Storage: Store in a cool, dry place, away from sources of ignition. Long-term storage at low temperatures (-20 °C) is recommended.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
Application in Suzuki-Miyaura Cross-Coupling
The primary application of 5-Methylpyridine-2-boronic acid mono-lithium salt is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[2]
Mechanistic Rationale for the Use of the Lithium Salt
The Suzuki-Miyaura coupling mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The transmetalation step, where the organic group is transferred from boron to palladium, is often the rate-limiting step. For the reaction to proceed, the boronic acid must be activated by a base to form a more nucleophilic "ate" complex.[2] The use of the pre-formed lithium boronate salt can facilitate this crucial step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Methylpyridine-2-boronic acid mono-lithium salt with an Aryl Bromide
Materials:
-
5-Methylpyridine-2-boronic acid mono-lithium salt
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., dioxane, THF, DMF, often with water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add the aryl bromide (1.0 eq), 5-Methylpyridine-2-boronic acid mono-lithium salt (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Role in Drug Discovery and Development
The 5-methylpyridine moiety is a valuable pharmacophore in drug discovery. Its presence can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[11]
The ability to readily synthesize substituted 2-arylpyridines using reagents like 5-Methylpyridine-2-boronic acid mono-lithium salt is of paramount importance. This synthetic accessibility allows medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies, a critical process in optimizing lead compounds into viable drug candidates.
Conclusion
5-Methylpyridine-2-boronic acid mono-lithium salt is a stable and versatile reagent for the synthesis of 2-(5-methylpyridin-2-yl) substituted aromatic and heteroaromatic compounds. Its enhanced stability compared to the free boronic acid makes it an attractive building block for complex molecule synthesis. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery and development programs. As the demand for novel therapeutics continues to grow, the importance of enabling synthetic tools like 5-Methylpyridine-2-boronic acid mono-lithium salt will undoubtedly increase.
References
-
A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMC. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [Link]
- Process for the preparation of pyridine-2-boronic acid esters.
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [Link]
-
6-Methylpyridine-2-boronic acid, mono-lithium salt | CAS 1256345-49-9. P212121 Store. [Link]
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Quick and Easy Material Identification of Salts Used in Lithium-Ion Batteries by FTIR. Agilent. [Link]
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Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures. eScholarship.org. [Link]
- Process for the preparation of 2-amino-5-methyl-pyridine.
-
Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures. OSTI.GOV. [Link]
- Process for preparation of 2-amino-5-methyl-pyridine.
- Process for the preparation of 2-amino-5-methyl-pyridine.
-
FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. [Link]
-
FT-IR spectra of the complexes CuL¹ (L¹ = 2-bromo-5-methylpyridine)... ResearchGate. [Link]
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